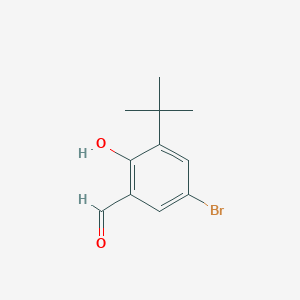

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis Methods :

- Synthesized from 2-(tert-butyl)phenol, magnesium scraps, and paraformaldehyde in methanol by formylation, followed by bromination. Optimal conditions involve ethyl alcohol as the solvent, a temperature of 60°C, and a reaction time of 8 hours (Du Longchao, 2013).

Catalysis in Organic Reactions :

- Utilized in the Suzuki cross-coupling reaction with pyridylboronic acid, leading to the synthesis of 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde under specific conditions, demonstrating its role in facilitating organic transformations (Biyu Wang et al., 2014).

Formation of Metal Complexes :

- Plays a role in the formation of copper(II) complexes with thioether-substituted derivatives. These complexes exhibit distinct voltammetric ligand-based oxidations and are relevant in the study of ligand oxidation products (I. Sylvestre et al., 2005).

Use in Nanocatalysis :

- A Schiff base ligand derived from 5-bromo-2-hydroxybenzaldehyde was used to synthesize a molybdenum(VI) complex, which was then employed as a magnetic nanocatalyst for the oxidation of alkenes, demonstrating its potential in green chemistry applications (S. Rayati & Payam Abdolalian, 2013).

Structural and Spectroscopic Analysis :

- Analyzed for its molecular structure, spectroscopic properties, and molecular docking, providing insights into its potential bioactivity and interactions with biological molecules (S. Mary & C. James, 2020).

Formation of Oxidovanadium(V) Complexes :

- Reacts with vanadyl acetylacetonate to form vanadium(V) complexes, which are relevant in understanding the chemical behavior of vanadium in different molecular frameworks (D. Back et al., 2012).

Applications in Organic Synthesis :

- Involved in the unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde, demonstrating its reactivity and potential use in the synthesis of complex organic compounds (W. V. Otterlo et al., 2004).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-3-tert-butyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,3)9-5-8(12)4-7(6-13)10(9)14/h4-6,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEMRMZXDSDCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355348 | |

| Record name | 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde | |

CAS RN |

153759-58-1 | |

| Record name | 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

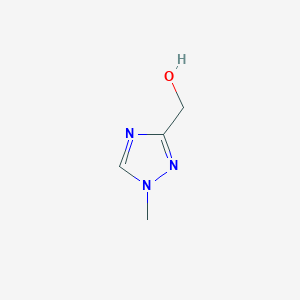

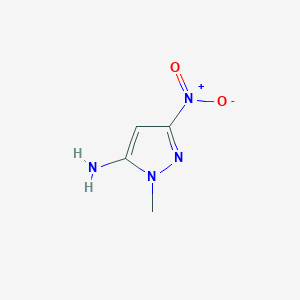

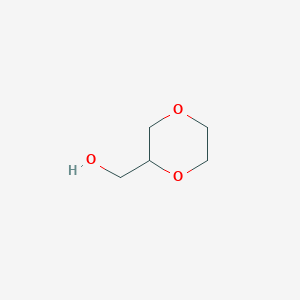

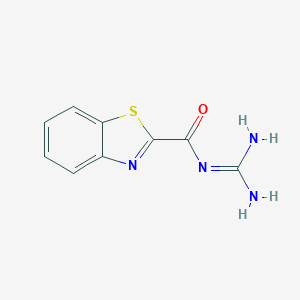

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde in the Suzuki coupling reaction described in the paper?

A1: 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde serves as the electrophilic coupling partner in the Suzuki reaction. The bromine atom acts as a leaving group, allowing the aryl group of the molecule to be transferred to the palladium catalyst. This transfer is crucial for the subsequent coupling with the pyridylboronic acid, ultimately forming the desired biaryl product, 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde. The researchers specifically investigated how the electronic properties of substituents on both the aryl bromide (5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde) and the arylboronic acid influenced the reaction yield. They found that the presence of an electron-withdrawing group on the aryl bromide, such as the aldehyde group in 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde, generally led to good yields when coupled with arylboronic acids containing either electron-donating or electron-withdrawing groups. []

Q2: What were the optimal reaction conditions identified for this specific Suzuki coupling, and how do they relate to the properties of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde?

A2: The study determined that the highest yield (97%) of 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde was achieved using the following conditions: Pd(PPh3)4 as the catalyst, K2CO3 as the base, a dioxane/H2O (4:1) solvent system, and a reaction temperature of 80°C. [] The choice of a polar aprotic solvent like dioxane likely aids in solubilizing the relatively nonpolar 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. Additionally, the use of K2CO3 as the base is essential for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle. These optimized conditions highlight the importance of carefully considering the reactivity and solubility of starting materials, like 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde, when optimizing reaction conditions for Suzuki couplings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B180212.png)

![(2'-Methyl[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B180216.png)

![2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B180238.png)